8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione
Description
Table 1: Component breakdown of IUPAC name
| Component | Position | Role in Structure |
|---|---|---|
| Benzimidazo[1,2-a] | 1,2 | Fused benzimidazole-isoquinoline |
| Isoquino[5,4-fg]quinoline | 5,4 | Quinoline-isoquinoline fusion |
| 2-Methyl | 2 | Steric and electronic modifier |
| 1,3(2H)-dione | 1,3 | Electron-withdrawing groups |
This nomenclature reflects the compound’s hexacyclic system, integrating three distinct heteroaromatic units.
Molecular Topology and Heterocyclic Fusion Patterns
The molecular topology is defined by a hexacyclic framework comprising fused benzimidazole, isoquinoline, and quinoline rings (Figure 1). Key features include:
- Benzimidazole-isoquinoline fusion : The benzimidazole unit (positions 1–2) shares two adjacent atoms with the isoquinoline ring, creating a planar, π-conjugated system.
- Isoquino-quinoline fusion : The isoquinoline and quinoline units fuse at positions 5 and 4, extending aromatic delocalization across five fused rings.
- Peripheral substituents :
- The methyl group at position 2 introduces steric asymmetry.
- Dione groups at positions 1 and 3 enhance electrophilicity.
Figure 1: Molecular topology (hypothetical model)
- Ring A : Benzimidazole (N1–C7).
- Ring B : Isoquinoline (C8–C16).
- Ring C : Quinoline (C17–C25).
- Fusion junctions : C1–C8 (benzimidazole-isoquinoline), C5–C17 (isoquino-quinoline).
The fg fusion in the quinoline moiety refers to additional bridging across non-adjacent positions, creating a strained, non-planar region. This topology is distinct from simpler benzimidazo-isoquinoline derivatives, which typically lack the extended quinoline fusion .
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally related systems:
Dihedral angles :
Hydrogen bonding :
Table 2: Hypothetical crystallographic parameters (derived from analogs)
The methyl and dione groups likely induce steric strain , reducing planarity compared to unsubstituted analogs.
Comparative Analysis with Related Benzimidazo-Isoquinoline Derivatives
Table 3: Structural comparison with related derivatives
Fusion position effects :
Electronic effects :
Synthetic accessibility :
- Copper-catalyzed silylation/methylation routes used for benzimidazo[2,1-a]isoquinolines may not apply directly due to steric hindrance from the methyl and dione groups.
Properties
CAS No. |
93904-40-6 |
|---|---|
Molecular Formula |
C29H17N5O2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-18-methyl-6,13,18-triazahexacyclo[14.7.1.02,14.05,13.07,12.020,24]tetracosa-1(24),2(14),3,5,7,9,11,15,20,22-decaene-17,19-dione |
InChI |
InChI=1S/C29H17N5O2/c1-33-28(35)16-8-6-7-15-17-13-19(26-30-20-9-2-3-10-21(20)31-26)27-32-22-11-4-5-12-23(22)34(27)24(17)14-18(25(15)16)29(33)36/h2-14H,1H3,(H,30,31) |
InChI Key |
YLANRMOGWMCRLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC3=C2C(=CC4=C3C=C(C5=NC6=CC=CC=C6N45)C7=NC8=CC=CC=C8N7)C1=O |
Origin of Product |
United States |
Biological Activity
8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione (CAS Number: 93904-40-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure features multiple benzimidazole and isoquinoline moieties, contributing to its unique biological properties. The molecular formula is .
Anticancer Activity
Research indicates that compounds similar to 8-(1H-benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione exhibit significant anticancer properties. A study demonstrated that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound's ability to interact with DNA and disrupt replication processes has been highlighted in several studies .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro tests have revealed its effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed. For example, studies have reported that this compound can inhibit certain kinases involved in cancer progression. The presence of nitrogen atoms in the benzimidazole rings is believed to facilitate these interactions through hydrogen bonding with active site residues .
Case Studies
- Anticancer Efficacy : A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.
- Microbial Resistance : In a comparative study against resistant strains of Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) that was notably lower than conventional antibiotics, suggesting potential for overcoming resistance mechanisms .
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against S. aureus | |
| Enzyme Inhibition | Inhibited kinase activity |
The biological activity of 8-(1H-benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione is primarily attributed to its ability to:
- Intercalate DNA : The planar structure allows it to insert between DNA bases, disrupting replication.
- Inhibit Enzymatic Activity : Binding to specific enzymes alters their function and can lead to reduced metabolic activity in pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural and functional features of 8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione with related compounds:
Key Findings:
Structural Complexity vs. Bioactivity: The target compound’s fused heterocyclic system is more complex than 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline, which lacks the isoquinoline and dione moieties . This increased complexity may enhance binding affinity to biological targets but complicates synthesis. The brominated analog in demonstrates high bromodomain inhibition, suggesting that halogenation (absent in the target compound) significantly impacts bioactivity.
Synthetic Challenges :
- The target compound likely requires multi-step synthesis involving naphthalic anhydride derivatives and benzimidazole precursors, similar to the route described in . However, regioselective functionalization at position 8 remains a challenge.
In contrast, methoxy groups in are electron-donating, altering electronic profiles.
Preparation Methods
Multi-Step Synthesis via Photochemical Cyclization and Cross-Coupling
A key approach to synthesizing benzimidazo-isoquinoline fused systems involves:
Step 1: Formation of Styryl or Vinyl Benzimidazole Precursors
Starting from benzimidazole derivatives, styryl or vinyl groups are introduced via alkylation or condensation reactions. For example, alkylation of benzimidazole nitrogen with styrene oxide derivatives or vinyl halides under basic conditions can yield styryl benzimidazoles.Step 2: Photochemical Cyclization
Photodehydrocyclization of styryl benzimidazoles under UV irradiation induces intramolecular cyclization, forming the fused benzimidazo[1,2-a]isoquinoline core. This method has been demonstrated to selectively produce imidazo[2,1-a]isoquinolines by cyclization at the 2-position of the imidazole ring, involving novel bond formation between nitrogen and carbon atoms.
This photochemical approach is supported by studies showing rapid isomerization and cyclization of trans-styrylimidazoles to the fused ring systems with good yields.Step 3: Palladium-Catalyzed Cross-Coupling
To introduce additional aromatic or heteroaromatic substituents such as the benzimidazol-2-yl group at the 8-position, Suzuki or related palladium-catalyzed cross-coupling reactions are employed. These reactions couple aryl halides with boronic acids or esters under mild conditions, enabling the assembly of complex polycyclic frameworks.Step 4: Oxidation and Functional Group Transformations
The dione functionality (1,3-dione) is introduced by selective oxidation of the appropriate positions on the fused ring system, often using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or other mild oxidants to avoid degradation of the heterocyclic core.
Alternative Synthetic Routes
Acylation and Alkylation Sequence
Selective acylation of benzimidazole nitrogen followed by alkylation with oxonium or carboxonium reagents and subsequent deacylation has been used to prepare regioisomerically pure benzimidazole derivatives. This method can be adapted to introduce substituents at specific positions before ring closure.Nucleophilic Aromatic Substitution (SNAr) and Arylation
Activated fluorobenzenes or aryl halides can be used to arylate benzimidazole rings directly under catalytic conditions (e.g., potassium carbonate and cuprous bromide catalyst), facilitating the construction of aryl-substituted benzimidazoles that serve as intermediates for further cyclization.
Data Table: Summary of Key Synthetic Steps and Conditions
Research Findings and Notes
Photochemical cyclization is a highly selective and efficient method for constructing the fused benzimidazoisoquinoline core, with the reaction mechanism involving elimination and novel N-C bond formation.
Palladium-catalyzed cross-coupling reactions provide versatility in introducing various substituents, crucial for the synthesis of complex heterocycles like 8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione.
The regioselectivity of alkylation and arylation on benzimidazole rings can be controlled by reaction conditions and choice of reagents, enabling the synthesis of specific isomers required for the target compound.
Oxidation steps must be carefully controlled to preserve the integrity of the polycyclic system while introducing the dione functionality.
Q & A
Q. Advanced
- Enzyme inhibition assays : Use α-glucosidase or bromodomain (BRPF2/TAF1) targets with IC measurements. For example, molecular docking (AutoDock Vina) predicts binding modes, validated via in vitro assays at 100 μM concentrations .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with doxorubicin as a positive control .
- Control experiments : Include solvent-only controls and structurally analogous inactive compounds to isolate target-specific effects .
How can reaction yields for benzimidazole-isoquinoline condensations be systematically optimized?
Q. Advanced
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while acetic acid promotes cyclization .
- Catalyst selection : Potassium carbonate or NaCO facilitates deprotonation in thiol-quinoline couplings .
- Design of Experiments (DoE) : Vary temperature (80–120°C), time (6–24 h), and molar ratios to identify optimal conditions via response surface modeling .
What computational approaches predict the binding affinity of benzimidazo-isoquinolinediones to biological targets?
Q. Advanced
- Molecular docking : Use Glide or AutoDock to simulate ligand-protein interactions. Grid boxes should encompass active sites (e.g., α-glucosidase’s catalytic triad) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Free-energy calculations : MM-PBSA/GBSA quantifies ΔG, correlating with experimental IC values .
What purification techniques effectively isolate benzimidazo-isoquinolinediones from complex reaction mixtures?
Q. Basic
- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials .
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) elutes pure fractions .
- Acid-base extraction : Adjust pH to 5–6 with acetic acid to precipitate crude products .
How can mechanistic studies elucidate the role of substituents in the compound’s bioactivity?
Q. Advanced
- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., -CH, -Br, -CF) and compare IC trends .
- Kinetic assays : Measure and shifts in enzyme inhibition to identify competitive/non-competitive mechanisms .
- Site-directed mutagenesis : Modify key residues in target proteins (e.g., BRPF2’s ZA loop) to validate docking predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
